3-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide
Description
Overview of 3-Methoxy-N-{2-Oxo-1-Azatricyclo[7.3.1.0^{5,13}]Trideca-5,7,9(13)-Trien-7-yl}Benzamide
This compound is a synthetic small molecule that integrates a methoxybenzamide moiety with a highly constrained azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one scaffold. The compound’s design draws inspiration from earlier benzamide derivatives, such as N-(3-methoxyphenyl)benzamide (PubChem CID: 139369), which demonstrated moderate receptor affinity but lacked the conformational rigidity required for optimal target engagement. By incorporating the azatricyclo system, researchers aimed to restrict rotational freedom in the side chain, thereby improving binding specificity to serotonin receptors.
Structural Features and Pharmacological Relevance
The molecular architecture of this compound features three distinct regions:
- Methoxybenzamide Headgroup : The 3-methoxy substitution on the benzamide ring enhances electron-donating properties, potentially influencing π-π stacking interactions with aromatic residues in receptor binding pockets.
- Azatricyclo Core : The 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one system imposes a boat-like conformation on the molecule, reducing entropy penalties upon receptor binding.
- Amide Linker : The ethanediamide bridge (-NC(=O)-) connects the benzamide and azatricyclo moieties, serving as a hydrogen bond donor/acceptor for interactions with serine or tyrosine residues.
This structural synergy is exemplified in comparative molecular weight analyses:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 3-Methoxy-N-{...}benzamide (Target) | C₁₉H₁₇N₂O₃ | 327.35 |
| N-(3-Methoxyphenyl)benzamide | C₁₄H₁₃NO₂ | 227.26 |
| 2-Methoxy-N-[...]benzamide | C₁₉H₁₉N₃O₄ | 353.37 |
The increased molecular weight and complexity of the target compound relative to simpler benzamides underscore its tailored design for high-affinity interactions.
Research Context: Azatricyclo-Benzamide Derivatives in Medicinal Chemistry
Azatricyclo-benzamide hybrids occupy a critical niche in drug discovery due to their dual capacity to engage aminergic receptors (e.g., 5-HT₃, 5-HT₄) and resist metabolic degradation. Seminal work by King et al. (1993) demonstrated that azabicyclo[x.y.z]-containing benzamides exhibit potent 5-HT₄ receptor agonism and 5-HT₃ antagonism, with EC₅₀ values in the nanomolar range for gastric motility enhancement. The target compound expands this paradigm by replacing the azabicyclo system with a larger azatricyclo framework, potentially altering receptor subtype selectivity. For instance, the tricyclic core may favor interactions with the orthosteric site of 5-HT₄ receptors over 5-HT₃ due to steric complementarity with the receptor’s hydrophobic subpocket.
Current synthetic strategies for such derivatives involve multi-step sequences, including:
Properties
IUPAC Name |
3-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-17-6-2-4-15(12-17)20(24)21-16-10-13-5-3-9-22-18(23)8-7-14(11-16)19(13)22/h2,4,6,10-12H,3,5,7-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRWCSYQGKIFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In the field of chemistry, 3-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to undergo various chemical reactions such as oxidation and reduction, making it versatile for synthetic applications.
Biology
This compound has been studied for its potential biological activity and interactions with biomolecules:
- Enzymatic Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It has potential as an agonist or antagonist at various receptor sites, influencing physiological responses.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic effects:
- Drug Development : It is being explored as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of similar tricyclic compounds and found that they exhibit significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through enzyme inhibition pathways.
Case Study 2: Neuroprotective Effects
Another research article highlighted the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The study concluded that the tricyclic structure enhances binding affinity to neuroreceptors, potentially leading to protective outcomes against neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinolone/Quinoline Family
The tricyclic 1-azatricyclo[7.3.1.0^{5,13}]trideca system is a hallmark of several fluoroquinolones and related antibiotics. Key analogues include:
Key Observations :
- Substituent Effects: The target compound replaces the carboxylic acid group (common in quinolones) with a 3-methoxybenzamide.
- Tricyclic Core Modifications: Unlike fluoroquinolones with piperazinyl or hydroxyl groups at position 6/8, the target compound lacks these moieties, which are critical for DNA gyrase binding in quinolones .
- Stereochemical Considerations : Levofloxacin’s S-isomer demonstrates superior activity compared to the R-form , but stereochemical data for the target compound are unavailable.
Benzamide Derivatives with Tricyclic Cores
Other tricyclic benzamide derivatives include:
Key Observations :
- Functional Group Diversity : The sulfonamide and ethanediamide groups in these analogues suggest versatility in targeting different enzymes or receptors compared to the target compound’s benzamide .
- Chlorine Substituents : Chlorinated aryl groups (e.g., 3,4-dichlorophenyl) are associated with increased antimicrobial and antifungal activity , but the target compound’s 3-methoxy group may prioritize solubility over potency.
Physicochemical Properties (Inferred)
Key Observations :
Biological Activity
3-Methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and activity profiles based on available research.
Chemical Structure and Properties
The compound features a methoxyphenyl group and a unique tricyclic core structure. Its molecular formula is with a molecular weight of 393.4 g/mol. The compound's structure is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may modulate the activity of these targets, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding: Interaction with specific receptors can lead to changes in cellular signaling and function.
Biological Activity Profiles
Research has shown that compounds similar to this compound exhibit various biological activities:
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that this compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as an antitumor agent.
Case Study 2: Enzyme Inhibition
A series of experiments assessed the inhibition properties of related compounds against human carbonic anhydrases (hCAs). The results indicated that modifications in the structure significantly impacted the inhibition potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methoxy-N-{2-oxo-1-azatricyclo[...]benzamide, and what methodological considerations are critical for reproducibility?
- Answer: A two-step approach is often employed: (1) Activation of the benzamide moiety using reagents like p-trifluoromethylbenzoyl chloride (similar to ), followed by (2) coupling with the azatricyclic core under basic conditions (e.g., potassium carbonate in acetonitrile). Key considerations include stoichiometric control of the coupling reaction, inert atmosphere for moisture-sensitive intermediates, and purification via column chromatography with silica gel (60–120 mesh). Validate intermediates using LC-MS and NMR (¹H/¹³C) to confirm regioselectivity .
Q. How can researchers validate the structural integrity of this compound, and what spectral databases are authoritative?
- Answer: Use a combination of ¹H/¹³C NMR (500 MHz, DMSO-d6 or CDCl3), high-resolution mass spectrometry (HRMS), and IR spectroscopy. Cross-reference spectral data with databases like PubMed-associated metabolite libraries ( ) or specialized platforms (e.g., ChemBase, CBID:211363 in ). For heterocyclic systems, compare NOESY/ROESY data to confirm stereochemistry and ring conformations .
Q. What safety protocols are essential when handling this compound during synthesis?
- Answer: Follow GHS guidelines ( ): Use PPE (nitrile gloves, lab coat, safety goggles), conduct reactions in a fume hood due to potential inhalation hazards, and avoid skin contact with intermediates. Store the compound in airtight containers at –20°C under nitrogen to prevent degradation. Perform a hazard analysis (e.g., trichloroisocyanuric acid risks, as in ) prior to scaling up reactions .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., inconsistent IC50 values) be resolved for this compound?
- Answer: (1) Replicate assays under standardized conditions (e.g., cell line provenance, passage number, and assay media pH). (2) Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity). (3) Apply multivariate statistical analysis to identify confounding variables (e.g., solvent residues in final product, ). Cross-validate with structural analogs (e.g., ) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize the reaction yield of the azatricyclic core under steric hindrance?
- Answer: (1) Employ microwave-assisted synthesis to enhance reaction kinetics. (2) Use bulky directing groups (e.g., pivaloyloxymethyl in ) to mitigate steric clashes. (3) Screen catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) for cross-coupling steps. Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and optimize solvent polarity (e.g., switch from DMF to THF) .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Answer: (1) Perform DFT calculations (B3LYP/6-31G*) to predict metabolic sites (e.g., demethylation of the methoxy group). (2) Use molecular docking (AutoDock Vina) to prioritize derivatives with enhanced target binding (e.g., kinase inhibition). (3) Apply QSAR models trained on physicochemical descriptors (logP, PSA) to balance solubility and membrane permeability .
Q. What methodological frameworks address reproducibility challenges in multi-step syntheses?
- Answer: Adopt a "Design of Experiments" (DoE) approach: (1) Define critical parameters (temperature, catalyst loading). (2) Use fractional factorial designs to identify key interactions. (3) Validate robustness via inter-lab comparisons ( ). Document all steps in electronic lab notebooks (ELNs) with raw data links (e.g., spectral files) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
